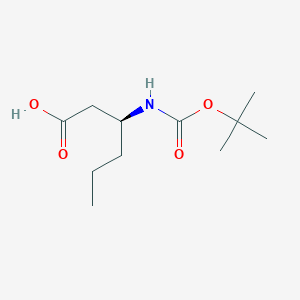

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid is a chiral amino acid derivative commonly used in organic synthesis and peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is widely utilized to protect amines during chemical reactions.

Wirkmechanismus

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used in peptide synthesis as a protecting group for amines .

Mode of Action

The compound (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid acts as a protecting group for amines during peptide synthesis . The Boc group is added to the amine to prevent it from reacting with other functional groups during the synthesis process . The Boc group can be removed later using a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the t-butyl group .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to peptide synthesis . By acting as a protecting group for amines, it allows for the selective transformation of other functional groups in the peptide chain .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . By protecting amines from unwanted reactions, it allows for the selective transformation of other functional groups, leading to the formation of the desired peptide product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino group of (S)-3-aminohexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.

Coupling Reactions: It is often used in peptide coupling reactions, where the Boc-protected amino acid is coupled with other amino acids or peptides using coupling reagents like carbodiimides.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling: Carbodiimides (e.g., DCC, EDC), HOBt, and other peptide coupling reagents.

Major Products:

Deprotection: (S)-3-aminohexanoic acid.

Coupling: Peptides and peptide derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.

Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

Material Science: Involved in the synthesis of functionalized materials and polymers.

Vergleich Mit ähnlichen Verbindungen

(S)-3-aminohexanoic acid: The unprotected form of the compound.

(S)-3-((Carbobenzoxy)amino)hexanoic acid: Another protected form with a carbobenzoxy (Cbz) group instead of Boc.

(S)-3-((Fmoc)amino)hexanoic acid: A protected form with a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness: (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group provides excellent protection during synthesis and can be removed under mild acidic conditions, making it a preferred choice in peptide synthesis.

Biologische Aktivität

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to as Boc-Lysine, is a derivative of lysine that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is primarily used as a building block in peptide synthesis and has implications in drug development and therapeutic applications. Below, we explore its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₂₃N₃O₃

- Molecular Weight : 241.32 g/mol

- CAS Number : 1931965-01-3

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group, facilitating the synthesis of peptides without unwanted side reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The compound has been tested against various bacterial strains, showing significant inhibition of growth. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound's anticancer properties are also noteworthy. Studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it has been observed to inhibit cell proliferation and promote cell death through mechanisms involving mitochondrial pathways and caspase activation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Mitochondrial pathway activation |

| A549 (Lung) | 25 | Caspase cascade activation |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell survival and proliferation, such as cyclooxygenases (COX), leading to reduced inflammatory responses and tumor growth.

- Receptor Modulation : It can interact with various receptors on cell membranes, modulating signaling pathways that are crucial for cell survival and proliferation.

Research Findings

Recent studies have focused on the synthesis of novel derivatives of this compound to enhance its biological activity. For instance, modifications to the side chains have been shown to improve potency against specific cancer types while minimizing toxicity to normal cells .

Case Studies

- Case Study 1 : A study investigated the effects of Boc-Lysine on human breast cancer cells, revealing a dose-dependent increase in apoptosis markers after treatment with the compound.

- Case Study 2 : Research involving murine models demonstrated that administration of Boc-Lysine resulted in significant tumor size reduction compared to control groups, supporting its potential as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYLEXCGLNFFIN-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.